Methyl pyrrolo[1,2-a]pyrazine-6-carboxylate
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Overview
Description
Methyl pyrrolo[1,2-a]pyrazine-6-carboxylate is a nitrogen-containing heterocyclic compound that includes a pyrrole ring fused to a pyrazine ring. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Preparation Methods
The preparation of methyl pyrrolo[1,2-a]pyrazine-6-carboxylate typically involves a multi-step synthetic route. One common method includes the following steps :
Cross-coupling of pyrrole ring with acyl (bromo)acetylenes: This step is performed in solid alumina at room temperature, resulting in the formation of 2-(acylethynyl)pyrroles.
Addition of propargylamine: The obtained acetylenes are then reacted with propargylamine to produce N-propargylenaminones.
Intramolecular cyclization: The final step involves intramolecular cyclization, catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO), to yield the desired this compound.
Chemical Reactions Analysis
Methyl pyrrolo[1,2-a]pyrazine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, often using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Cyclization: Intramolecular cyclization reactions can be catalyzed by bases such as cesium carbonate (Cs₂CO₃) in solvents like DMSO.
Scientific Research Applications
Methyl pyrrolo[1,2-a]pyrazine-6-carboxylate has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Mechanism of Action
The exact mechanism of action of methyl pyrrolo[1,2-a]pyrazine-6-carboxylate is not fully understood. it is known to interact with various molecular targets and pathways. For instance, it has been shown to inhibit certain kinases, which play a crucial role in cell signaling and regulation . Additionally, its antimicrobial and antiviral activities are believed to result from its ability to interfere with the replication and survival of pathogens .
Comparison with Similar Compounds
Methyl pyrrolo[1,2-a]pyrazine-6-carboxylate can be compared with other similar compounds, such as:
5H-pyrrolo[2,3-b]pyrazine derivatives: These compounds exhibit more activity on kinase inhibition compared to pyrrolo[1,2-a]pyrazine derivatives.
Pyrrolopyrazine derivatives with two or three nitrogen atoms: These compounds show various biological activities, including antibacterial, antifungal, and antiviral properties.
Properties
Molecular Formula |
C9H8N2O2 |
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Molecular Weight |
176.17 g/mol |
IUPAC Name |
methyl pyrrolo[1,2-a]pyrazine-6-carboxylate |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)8-3-2-7-6-10-4-5-11(7)8/h2-6H,1H3 |
InChI Key |
PZUHMPPQQJDIGI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C2N1C=CN=C2 |
Origin of Product |
United States |
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